molecular formula C23H21N3O3S2 B2569172 N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide CAS No. 397290-53-8

N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide

Cat. No. B2569172
CAS RN: 397290-53-8
M. Wt: 451.56
InChI Key: CLBLMYPDKCOLCN-WCWDXBQESA-N
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Description

Synthesis Analysis

In a related work, the synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides was carried out using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions using dimethyl formamide as solvent . The synthesized compounds were characterized by FTIR, 1 H-NMR, 13 C-NMR and HRMS spectral data .


Chemical Reactions Analysis

In a related study, the synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides involved chemical reactions mediated by hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) . The synthesized compounds showed variable activity against tested bacterial strains .

Scientific Research Applications

Synthesis and Microbial Studies

Compounds incorporating benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activities. For example, research has highlighted the preparation of benzothiazole derivatives using specific chemical processes and their subsequent screening for antibacterial and antifungal properties (Patel & Agravat, 2007; Patel & Agravat, 2009). These studies contribute to the development of new compounds with potential applications in treating microbial infections.

Novel Synthesis Techniques

Research has also focused on the efficient, microwave-mediated synthesis of heterocycles based on benzothiazole and benzimidazole frameworks (Darweesh et al., 2016). These methods offer advantages in terms of reaction speed and environmental impact, indicating a valuable approach for the rapid development of compounds with potential scientific and therapeutic applications.

Anticancer Potential

Certain benzothiazole derivatives have been investigated for their cytotoxic properties against various cancer cell lines. For instance, specific compounds have shown significant cytotoxic effects towards human monocytic leukemia and hepatoma cells, suggesting their potential as anticancer agents (Hour et al., 2007).

Chemical Sensors

Benzothiazole derivatives have been synthesized and evaluated as chemical sensors, particularly for the detection of cyanide anions. This application demonstrates the functional versatility of these compounds beyond their biological activities, indicating their potential in analytical chemistry and environmental monitoring (Wang et al., 2015).

properties

IUPAC Name

N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S2/c1-25-20-13-10-16-6-2-3-7-19(16)21(20)30-23(25)24-22(27)17-8-11-18(12-9-17)31(28,29)26-14-4-5-15-26/h2-3,6-13H,4-5,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBLMYPDKCOLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide

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